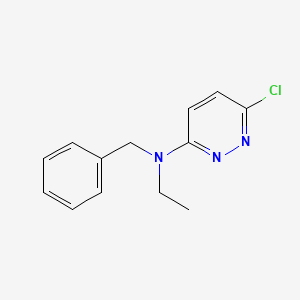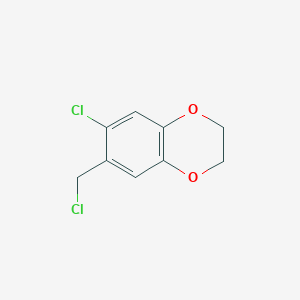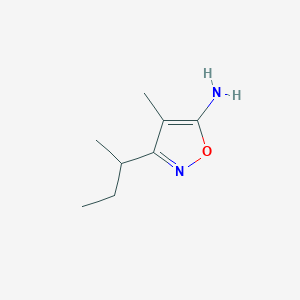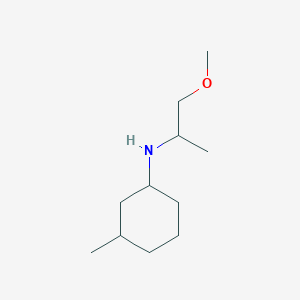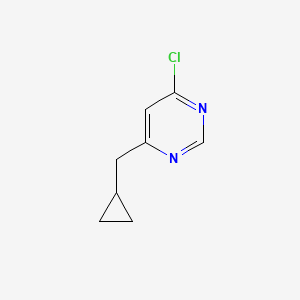
4-Chloro-6-(cyclopropylmethyl)pyrimidine
Overview
Description
Synthesis Analysis
Pyrimidines are synthesized through various methods. An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular formula of 4-Chloro-6-(cyclopropylmethyl)pyrimidine is C8H9ClN2 . The InChI code is 1S/C8H9ClN2/c9-8-4-7(10-5-11-8)3-6-1-2-6/h4-6H,1-3H2 .Chemical Reactions Analysis
Pyrimidines demonstrate reactivity through various reactions. For instance, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6-(cyclopropylmethyl)pyrimidine is 168.63 . It is a liquid at room temperature .Scientific Research Applications
Organic Synthesis
4-Chloro-6-(cyclopropylmethyl)pyrimidine is used as an important raw material and intermediate in organic synthesis . It can be used to create a variety of other compounds, contributing to the development of new molecules for various applications.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new medications and treatments.
Agrochemicals
In the field of agrochemicals, 4-Chloro-6-(cyclopropylmethyl)pyrimidine is used as a raw material and intermediate . It can be used in the production of pesticides, herbicides, and other agricultural chemicals.
Dye Manufacturing
This compound is also used in the production of dyestuffs . It can contribute to the creation of new colors and improve the properties of existing ones.
Regioselective Synthesis
4-Chloro-6-(cyclopropylmethyl)pyrimidine has been used in the regioselective synthesis of new pyrimidine derivatives . This process involves the use of organolithium reagents and results in the formation of C-4 substituted products .
Research and Development
In the field of research and development, scientists use 4-Chloro-6-(cyclopropylmethyl)pyrimidine to explore its properties and potential applications . This includes studying its reactivity, stability, and other chemical characteristics .
Mechanism of Action
While the specific mechanism of action for 4-Chloro-6-(cyclopropylmethyl)pyrimidine is not mentioned in the search results, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
The safety information for 4-Chloro-6-(cyclopropylmethyl)pyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
While specific future directions for 4-Chloro-6-(cyclopropylmethyl)pyrimidine are not mentioned in the search results, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-chloro-6-(cyclopropylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-4-7(10-5-11-8)3-6-1-2-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHGZHQTEKZERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(cyclopropylmethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



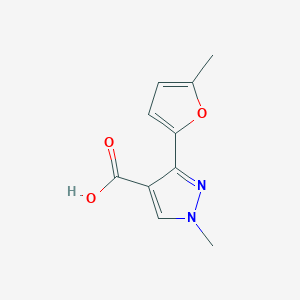
![1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1462030.png)





